Bruceantine

Vue d'ensemble

Description

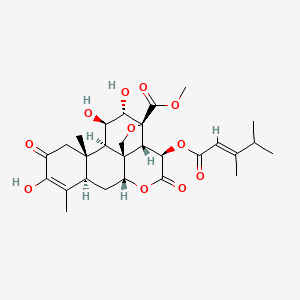

Bruceantin is a chemical compound first isolated from the plant Brucea antidysenterica . It is classified as a secotriterpenoid and a quassinoid . Bruceantin has attracted interest as a potential antitumor drug due to its antineoplastic activity .

Synthesis Analysis

The total synthesis of Bruceantin has been reported in the Journal of the American Chemical Society . A novel synthetic approach to Bruceantin via an intramolecular Diels–Alder reaction has also been described, which involves the stereoselective construction of the pentacyclic model system .Molecular Structure Analysis

Bruceantin has a molecular formula of C28H36O11 . Its IUPAC name is methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate .Chemical Reactions Analysis

The key feature of the synthesis of Bruceantin is a stereoselective intramolecular Diels–Alder reaction of the benzocyclobutene derivatives . This reaction is crucial in the construction of the pentacyclic system of Bruceantin .Physical And Chemical Properties Analysis

Bruceantin has a molecular weight of 548.6 g/mol . It is a triterpenoid and a natural product found in Brucea javanica and Brucea antidysenterica .Applications De Recherche Scientifique

Bruceantine : Une analyse complète des applications de la recherche scientifique : La this compound est un composé bioactif dérivé de la plante Brucea javanica. Elle a été étudiée pour ses applications thérapeutiques potentielles dans divers domaines de la recherche scientifique. Vous trouverez ci-dessous six à huit applications uniques de la this compound, chacune détaillée dans sa propre section.

Traitement du cancer

La this compound a montré une activité anticancéreuse prometteuse dans des études précliniques. Il a été observé qu'elle était efficace dans le traitement de divers cancers tels que le mélanome, le cancer du côlon et la leucémie. Des études suggèrent que la this compound peut inhiber la croissance des cellules cancéreuses et induire l'apoptose .

Inhibition de STAT3

L'un des mécanismes par lesquels la this compound exerce ses effets anticancéreux est l'inhibition de la protéine Signal Transducer and Activator of Transcription 3 (STAT3). Cette protéine est souvent constitutivement active dans de nombreux cancers et contribue à la croissance tumorale et à la survie. La this compound a été identifiée comme un nouvel inhibiteur de STAT3, montrant une puissante activité antitumorale dans des modèles de cancer colorectal .

Traitement de la leucémie

L'activité de la this compound a été spécifiquement étudiée avec plusieurs lignées cellulaires de leucémie. Elle a démontré des effets significatifs dans le traitement de la leucémie L1210 et P388 chez la souris, soulignant son potentiel comme agent thérapeutique pour ce type de cancer .

Lymphome et myélome

Outre la leucémie, l'efficacité de la this compound s'étend aux lignées cellulaires de lymphome et de myélome, suggérant un spectre plus large de malignités hématologiques qui pourraient bénéficier de son application .

Recherche pharmacologique

Les propriétés pharmacologiques de la this compound sont en constante évolution. Les progrès dans la compréhension de ses métabolites et de sa pharmacocinétique sont essentiels pour en faire une option thérapeutique viable .

Applications thérapeutiques

Au-delà de ses propriétés anticancéreuses, les chercheurs explorent d'autres applications thérapeutiques de la this compound, notamment son utilisation potentielle dans le traitement d'autres maladies en raison de ses propriétés bioactives .

Mécanisme D'action

Target of Action

Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

Bruceantin interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, Bruceantin disrupts its function, thereby affecting the stability and function of its client proteins .

Biochemical Pathways

Bruceantin’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, Bruceantin’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .

Result of Action

Bruceantin’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.

Action Environment

The action, efficacy, and stability of Bruceantin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect Bruceantin’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of Bruceantin .

Orientations Futures

Propriétés

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXZTBHNKVIRL-GOTQHHPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41451-75-6 | |

| Record name | Bruceantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BRUCEANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

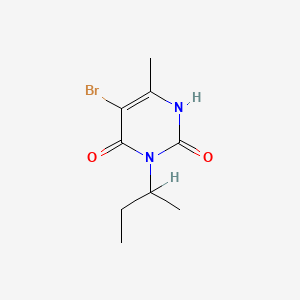

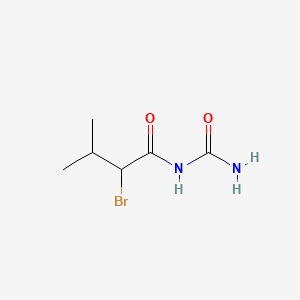

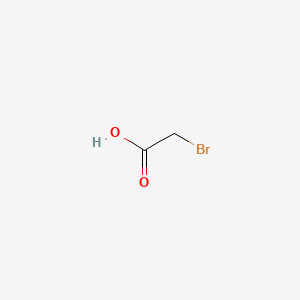

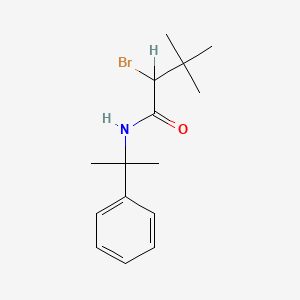

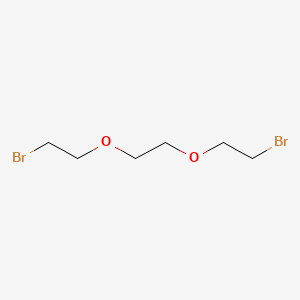

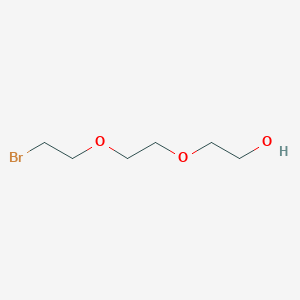

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

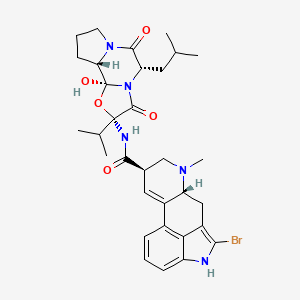

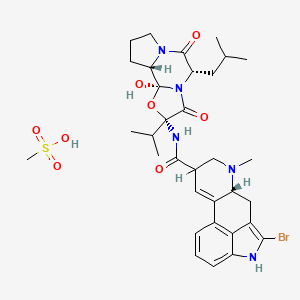

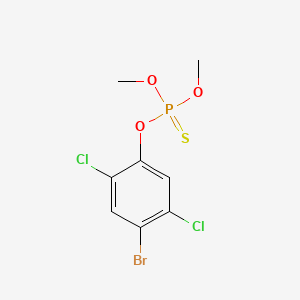

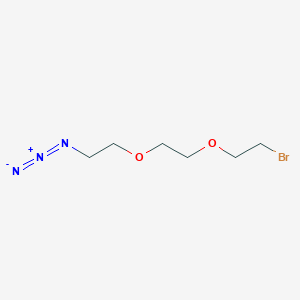

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.